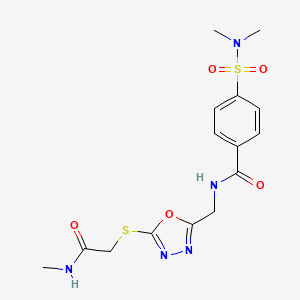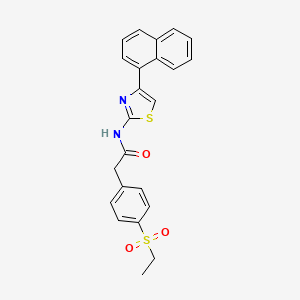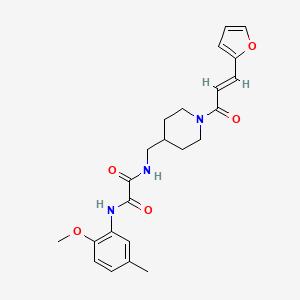![molecular formula C10H10ClNO3 B2358166 3-[(2-Chloroacetyl)amino]phenyl acetate CAS No. 924829-86-7](/img/structure/B2358166.png)
3-[(2-Chloroacetyl)amino]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Chloroacetyl)amino]phenyl acetate is a chemical compound with the molecular formula C10H9ClNO3 . It is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and a carboxylic acid functional group .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring attached to an acetate group via an amino link. The acetate group is further linked to a chloroacetyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-[(2-Chloroacetyl)amino]phenyl acetate, while not directly studied, is related to compounds that have been synthesized for various chemical applications. For example, the synthesis of potassium [2-[(2,6-dichlorophenyl)amino]phenyl] acetate has been optimized for industrial production due to its simplicity and low costs, indicating potential applications in large-scale chemical manufacturing processes (Wang Yong-sheng, 2007). Similarly, the synthesis of new substituted 1‐(3‐pyridyl)pyridinium salts and 3,4‐diamino‐2(1H)‐pyridinones from related chloroacetyl compounds suggests a role in the development of specialized chemical compounds (Gewald et al., 1995).
Potential in Drug Synthesis
While direct applications in drug synthesis for this compound are not evident, research on similar compounds can provide insights. For instance, studies on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation demonstrate how structurally similar compounds can be utilized in antimicrobial drug development (Salama, 2020).
Relevance in Organic Chemistry Research
The compound's relevance in organic chemistry research is highlighted by studies like the synthesis of novel thiazolidinone and acetidinone derivatives and their antimicrobial activity. These studies indicate that derivatives of chloroacetyl compounds, which are chemically related to this compound, are significant for exploring new pharmaceutical agents (Mistry et al., 2009).
Applications in Biological Studies
In biological studies, compounds structurally similar to this compound have been synthesized and evaluated for various biological activities. For instance, the synthesis and antimicrobial activity of (1-Acetyl/1-Phenyl)-3-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-5-Aryl-Pyrazoline suggests the potential of chloroacetyl derivatives in developing bioactive compounds (Guna et al., 2015).
Eigenschaften
IUPAC Name |
[3-[(2-chloroacetyl)amino]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)15-9-4-2-3-8(5-9)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNPBTPAHBPBOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2358083.png)

![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)
![N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358090.png)

![7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2358092.png)
![N-[[4-(Trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2358093.png)
![2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2358096.png)
![3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2358097.png)


![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

